molecular formula C7H12ClN3O2 B1382134 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1432036-02-6

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B1382134
CAS RN: 1432036-02-6
M. Wt: 205.64 g/mol
InChI Key: NYMRRSRWFQBGTJ-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride is a derivative of pyrazole, a class of five-membered heterocycles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles, including 3(5)-aminopyrazoles, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile was found to be the determining factor of the regiochemistry of the reaction .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The reactivity of pyrazoles is influenced by their tautomeric and conformational preferences . A notable example is provided by 3(5)-amino-5(3)-hydroxy pyrazoles, in which the ring is stabilized through resonance by the -OH group, resulting in favorable formation of pyrazolo[1,5-a]pyrimidines in acid media .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including compounds structurally similar to 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride, have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduce the corrosion rate, with the inhibition efficiency increasing with the compound concentration. The inhibitory action is attributed to the adsorption of pyrazole compounds on the steel surface, which forms a protective layer preventing corrosion (Herrag et al., 2007).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds using pyrazole derivatives has shown promising results. For example, the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] from reactions involving 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines with o-amino-phenol hydrochloride showcases the versatility of pyrazole derivatives in generating complex heterocyclic structures (Kurasawa et al., 1988).

Carbonic Anhydrase Inhibition

Pyrazole carboxylic acid derivatives, closely related to the chemical , have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have demonstrated that such derivatives can serve as potent inhibitors of carbonic anhydrase, potentially relevant for medical applications such as treating conditions like glaucoma. The efficacy of these compounds was compared to known inhibitors, showing that newly synthesized amides inhibit carbonic anhydrase isoenzymes more potently than their parent compounds (Kasımoğulları et al., 2010).

Dye Synthesis

In the field of dyes and pigments, 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride analogs have been used as coupling components in the synthesis of carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These studies reveal how the λmax of such dyes depends on the substituent effects on aromatic rings and the type of heterocyclic rings, providing insights into the design of novel dyes with specific properties (Tao et al., 2019).

Antibacterial Activities

Further derivatives of pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Such studies highlight the potential of pyrazole derivatives in developing new antibacterial agents, with some compounds exhibiting significant activity (Bildirici et al., 2007).

Future Directions

Pyrazoles, including 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . Their applications in the field of pharmaceutics and medicinal chemistry are expected to continue to expand .

properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4(2)10-6(8)3-5(9-10)7(11)12;/h3-4H,8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMRRSRWFQBGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride

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